molecular formula C13H8BrNOS B1343156 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one CAS No. 690636-04-5

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one

Cat. No. B1343156
M. Wt: 306.18 g/mol
InChI Key: JWHAVYSRYAOUCX-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one

The compound 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one is a brominated heterocyclic compound that is part of a broader class of thienopyridines. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The presence of the bromine atom suggests potential for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds typically involves multi-step reactions, starting from simpler heterocycles or aromatic compounds. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation steps . These methods could potentially be adapted for the synthesis of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated heterocycles. For example, the crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was determined, revealing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . Similar analysis could be conducted for 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one to elucidate its conformation and intermolecular interactions.

Chemical Reactions Analysis

Brominated heterocycles often participate in various chemical reactions, particularly in cross-coupling reactions due to the presence of the bromine atom, which can act as a good leaving group. The direct bromination of dithienopyridines has been studied, showing disubstitution at both positions of the C ring . This suggests that 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one could undergo further functionalization through similar bromination reactions or other transformations such as Suzuki coupling.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be inferred from related compounds. For instance, the crystal structure of a similar compound, 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, is stabilized by intermolecular and intramolecular C–H⋯O hydrogen bonds, indicating potential solubility and stability characteristics . The planarity of the thienopyridine moiety could also affect its electronic properties, making it of interest for electronic materials applications.

Scientific Research Applications

Overview

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one belongs to a class of compounds with a broad spectrum of potential applications in scientific research, particularly in medicinal chemistry and materials science. While specific studies directly referencing this compound are limited, insights can be drawn from research on structurally related heterocyclic compounds and their applications.

Synthetic Pathways and Catalysis

Research has focused on the synthesis of heterocyclic compounds, highlighting the importance of hybrid catalysts in developing pharmaceutical precursors. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which share synthetic and structural similarities with thienopyridinones (Parmar, Vala, & Patel, 2023). These methodologies could potentially be applied to the synthesis of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one, leveraging the versatility and efficiency of hybrid catalysts for complex heterocyclic structures.

Biological Activity and Drug Development

The structural motif of thienopyridinones is indicative of potential biological activity. Studies on phenothiazines, which are structurally diverse heterocyclic compounds, have revealed a wide range of biological activities including antibacterial, anticancer, and antiviral effects. These activities stem from the compounds' ability to interact with biological systems through various mechanisms, suggesting that 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one could also possess significant biological properties (Pluta, Morak-Młodawska, & Jeleń, 2011).

Chemosensing Applications

Pyridine derivatives, which are closely related to thienopyridinones, have been extensively studied for their chemosensing capabilities. These compounds exhibit high affinity for various ions and neutral species, making them effective chemosensors for the detection of diverse species in environmental, agricultural, and biological samples. Given the structural similarity, 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one could potentially be explored for chemosensing applications, leveraging its heterocyclic core for selective detection mechanisms (Abu-Taweel et al., 2022).

Safety And Hazards

There is no specific safety and hazard information available for “7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one”.


Future Directions

There is no specific information available on the future directions of research or applications for “7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one”.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and consultation with a chemistry professional is recommended.


properties

IUPAC Name

7-bromo-2-phenyl-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAVYSRYAOUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250064
Record name 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one

CAS RN

690636-04-5
Record name 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690636-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To compound 2 (3.92 g, 17.24 mmol) in DMF (133 mL) was added NBS (3.37 g, 19.0 mmol). The solution was heated to 60° C. After 1 h, the solution volume was reduced to approximately one half the volume, and the solution was poured into H2O (700 mL). The precipitate was filtered, washed with water, and dried to yield 5.08 g of 3. 1H NMR (400 MHz, d6-DMSO) δ: 11.84 (s, 1H), 8.05 (s, 1H), 7.82 (d, J=7 Hz, 2H), 7.61 (s, 1H), 7.48 (t, J=7 Hz 2H), 7.4 (t, J=7 Hz, 1H).
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Name

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